N-(1,3-benzodioxol-5-ylmethyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

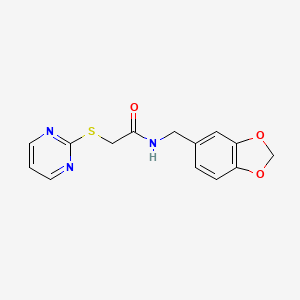

N-(1,3-Benzodioxol-5-ylmethyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a methylene group to an acetamide backbone. The sulfur atom in the thioether group bridges the acetamide to a pyrimidine ring, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C14H13N3O3S |

|---|---|

Molecular Weight |

303.34 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-pyrimidin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C14H13N3O3S/c18-13(8-21-14-15-4-1-5-16-14)17-7-10-2-3-11-12(6-10)20-9-19-11/h1-6H,7-9H2,(H,17,18) |

InChI Key |

TZUFLEWGVKQXPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CC=N3 |

solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with chloroacetyl chloride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and pyrimidinylsulfanyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

The target compound’s key structural analogs differ primarily in the substituents attached to the acetamide sulfur atom and the heterocyclic systems involved. Below is a comparative breakdown:

Table 1: Structural Comparison of Key Analogs

Electronic and Reactivity Profiles

- Pyrimidinyl vs.

- Sulfanyl vs. Sulfonyl Groups: The thioether (sulfanyl) group in the target compound is less electron-withdrawing than the sulfonyl group in ’s analog, which may influence redox stability and metabolic pathways.

- Benzodioxole vs. Benzothiazole Scaffolds: Benzodioxole derivatives () are associated with improved pharmacokinetic properties (e.g., membrane permeability) compared to benzothiazole analogs (), which often exhibit stronger π-π stacking interactions.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a pyrimidine sulfanyl acetamide structure. Its molecular formula is C13H12N2O3S, and it has a molecular weight of approximately 280.31 g/mol. The structure is characterized by the presence of both aromatic and heterocyclic components, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds with similar structural features have been shown to inhibit key enzymes involved in various biochemical pathways. For instance, studies on related benzodioxole derivatives indicate potential inhibitory effects on mono-ADP-ribosyltransferases, which are implicated in bacterial virulence .

- Antimicrobial Activity : The pyrimidine and benzodioxole moieties are known to enhance antimicrobial properties. Research has demonstrated that certain benzodioxole derivatives possess significant antibacterial activity against a range of pathogens, suggesting that this compound may share this characteristic .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzodioxole derivatives, reporting Minimum Inhibitory Concentrations (MICs) ranging from 16 µg/mL to 128 µg/mL against various bacterial strains. While specific data for this compound is limited, its structural analogs suggest potential effectiveness.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzodioxole Derivative A | 32 | Staphylococcus aureus |

| Benzodioxole Derivative B | 64 | Escherichia coli |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have shown varying degrees of cytotoxicity in human cell lines. For example, one study reported an IC50 value of 25 µM for a structurally similar compound against HeLa cells. This suggests that further investigation into the cytotoxic profile of this compound is warranted.

Case Studies and Research Findings

- Study on Antiviral Properties : A recent investigation into the antiviral properties of benzodioxole derivatives indicated that certain compounds could inhibit viral replication by interfering with viral RNA synthesis. Although direct studies on this compound are lacking, this pathway may be relevant for future research.

- Research on Mechanisms of Action : A detailed analysis revealed that compounds with similar structures could modulate immune responses by downregulating pro-inflammatory cytokines. This finding suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.